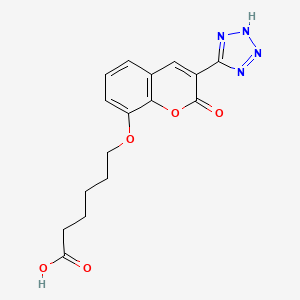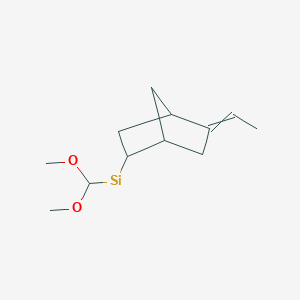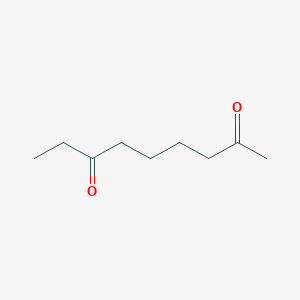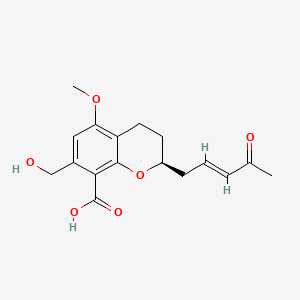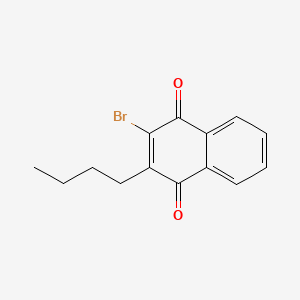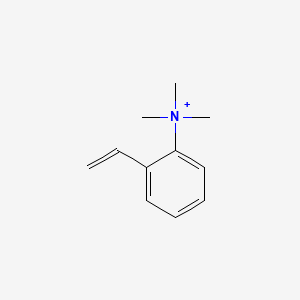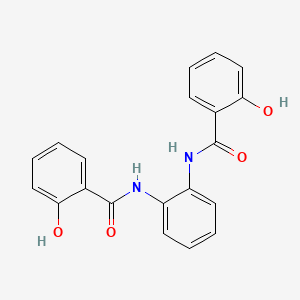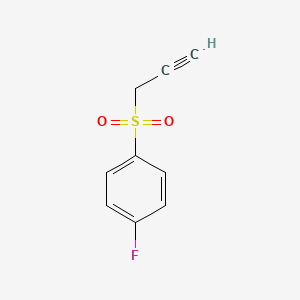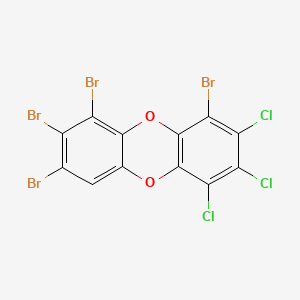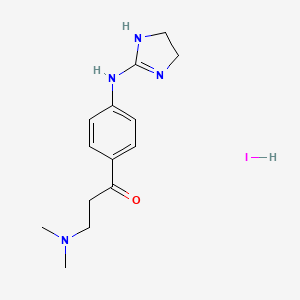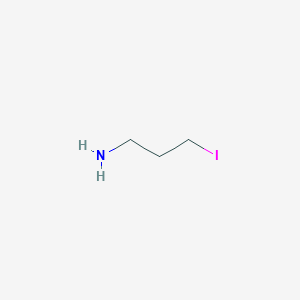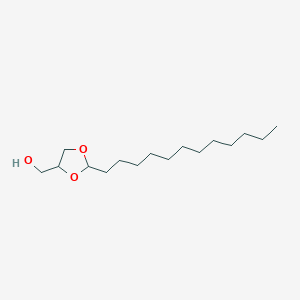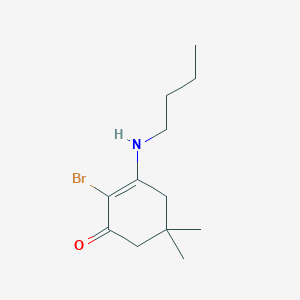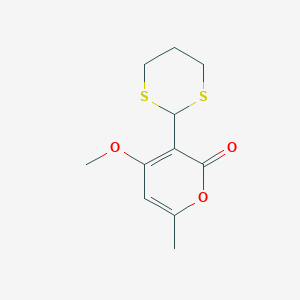
3-(1,3-Dithian-2-yl)-4-methoxy-6-methyl-2H-pyran-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-Dithian-2-yl)-4-methoxy-6-methyl-2H-pyran-2-one is a complex organic compound that features a unique combination of functional groups, including a dithiane ring and a pyranone structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dithian-2-yl)-4-methoxy-6-methyl-2H-pyran-2-one typically involves the formation of the dithiane ring followed by the construction of the pyranone moiety. One common method for preparing dithianes is the reaction of carbonyl compounds with 1,3-propanedithiol in the presence of a Lewis acid catalyst . The pyranone structure can be synthesized through various cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
3-(1,3-Dithian-2-yl)-4-methoxy-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the dithiane ring can yield the corresponding thiol or thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dithiane ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as organolithium reagents or Grignard reagents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithiane ring can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
科学研究应用
3-(1,3-Dithian-2-yl)-4-methoxy-6-methyl-2H-pyran-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 3-(1,3-Dithian-2-yl)-4-methoxy-6-methyl-2H-pyran-2-one involves its interaction with molecular targets through its functional groups. The dithiane ring can act as a nucleophile, while the pyranone moiety can participate in various chemical reactions. These interactions can modulate biological pathways and enzyme activities, leading to specific effects.
相似化合物的比较
Similar Compounds
1,3-Dithiane: A simpler compound with a similar dithiane ring structure.
4-Methoxy-6-methyl-2H-pyran-2-one: A compound with a similar pyranone structure but lacking the dithiane ring.
1,3-Dithiolane: Another sulfur-containing heterocycle with similar reactivity.
Uniqueness
3-(1,3-Dithian-2-yl)-4-methoxy-6-methyl-2H-pyran-2-one is unique due to the combination of the dithiane ring and the pyranone structure, which imparts distinct chemical and biological properties. This dual functionality allows for a wider range of applications and reactivity compared to simpler analogs.
属性
CAS 编号 |
106897-34-1 |
|---|---|
分子式 |
C11H14O3S2 |
分子量 |
258.4 g/mol |
IUPAC 名称 |
3-(1,3-dithian-2-yl)-4-methoxy-6-methylpyran-2-one |
InChI |
InChI=1S/C11H14O3S2/c1-7-6-8(13-2)9(10(12)14-7)11-15-4-3-5-16-11/h6,11H,3-5H2,1-2H3 |
InChI 键 |
CIPJAHFXGBSEHZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=O)O1)C2SCCCS2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


